4-(2-cyanophenyl)benzoic Acid

Chemical Sourcing Purity Analysis Quality Control

Switching cyano position on biphenyl scaffolds alters reaction kinetics and impurity profiles. For Losartan and analogs, the ortho-cyano isomer (CAS 5728-44-9) is non-negotiable. - **Key application**: Direct pharmaceutical intermediate for ARB synthesis (e.g., Losartan). - **Differentiation**: Ortho-substitution provides unique steric/electronic effects vs. meta/para isomers. - **Logistics**: Requires -20°C frozen storage; cold-chain shipping mandatory for stability.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 5728-44-9
Cat. No. B1599963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-cyanophenyl)benzoic Acid
CAS5728-44-9
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17)
InChIKeyMZIFVOLYXURHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-cyanophenyl)benzoic Acid: Key Intermediate


4-(2-Cyanophenyl)benzoic acid (CAS 5728-44-9), also known as 2'-cyano-[1,1'-biphenyl]-4-carboxylic acid, is an organic building block belonging to the class of cyanobiphenyl carboxylic acids. It features a biphenyl scaffold with a carboxylic acid group on one ring and a cyano group at the ortho-position of the adjacent phenyl ring. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, leveraging its dual functionality for subsequent derivatization reactions . Its structure provides a unique spatial and electronic configuration that distinguishes it from other isomeric cyanophenylbenzoic acids, making it a targeted choice for specific synthetic pathways [1].

Isomer Specificity of 4-(2-cyanophenyl)benzoic Acid


Direct substitution of 4-(2-cyanophenyl)benzoic acid with a positional isomer, such as 4-(4-cyanophenyl)benzoic acid (CAS 5728-46-1) or 2-(2-cyanophenyl)benzoic acid (CAS 57743-13-2), introduces significant changes in both reactivity and physical properties. The ortho-substitution of the cyano group on the terminal phenyl ring creates a unique steric environment and electronic distribution around the biphenyl axis, which directly impacts the kinetics of coupling reactions, the stability of intermediates, and the final product's conformation. Generic substitution without rigorous re-validation of reaction conditions and downstream performance can lead to reduced synthetic yields, the formation of different impurities, and ultimately, the failure to produce the desired pharmaceutical target compound .

4-(2-cyanophenyl)benzoic Acid vs. Closest Analogs


Vendor Purity Comparison

When procuring 4-(2-cyanophenyl)benzoic acid, the commercially available purity differs between vendors. A specification of 98% purity is offered by Combi-Blocks, while another major vendor, Alfa Chemistry, provides the compound at 95% purity. This 3% difference in purity can be critical for applications requiring minimal impurity profiles, such as late-stage pharmaceutical intermediate synthesis [1].

Chemical Sourcing Purity Analysis Quality Control

Storage Temperature Requirements

The storage requirements for 4-(2-cyanophenyl)benzoic acid vary significantly by vendor, which can impact long-term stability and handling logistics. One vendor specifies storage at -20°C for maximum recovery and stability, a more stringent requirement than the room temperature storage noted by another vendor. This contrasts with many simpler benzoic acid derivatives which are stable at ambient conditions .

Chemical Stability Logistics Inventory Management

Oxidation of 4'-Methylbiphenyl-2-carbonitrile

A patented manufacturing method for 4-(2-cyanophenyl)benzoic acid utilizes a direct oxidation of 4'-methylbiphenyl-2-carbonitrile with an oxidizer such as potassium permanganate. This one-step route from a readily available precursor is claimed to be a simple and convenient process. While the patent does not provide a specific yield number for this exact compound, the method offers a comparative advantage over more complex, multi-step syntheses that may be required for other cyanobiphenyl isomers [1].

Process Chemistry Synthesis Yield Optimization

Key Intermediate for Losartan Synthesis

4-(2-Cyanophenyl)benzoic acid serves as a crucial building block in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist used for treating hypertension. In a patented process, a derivative of this compound (specifically, 4′-(bromomethyl)-2-cyanobiphenyl) is a key reactant that undergoes coupling with an imidazole derivative to construct the core structure of Losartan. This established role in a high-volume generic drug underscores its industrial significance and validated utility, distinguishing it from related compounds that lack a direct path to such a major pharmaceutical target [1].

Medicinal Chemistry Pharmaceutical Intermediates Drug Synthesis

Application Scenarios for 4-(2-cyanophenyl)benzoic Acid


Losartan and Sartan Intermediate

This compound is the optimal choice when the synthetic target is Losartan or its structural analogs. As evidenced by its use in a patented Losartan preparation process [1], procurement of this specific ortho-cyanobiphenyl isomer is non-negotiable for achieving the correct molecular architecture. Sourcing the higher-purity 98% material is recommended for late-stage manufacturing to minimize purification burdens and meet stringent pharmaceutical quality standards.

Building Block for SAR Studies

In medicinal chemistry programs exploring biphenyl-containing drug candidates, 4-(2-cyanophenyl)benzoic acid offers a unique scaffold for derivatization. The ortho-cyano group introduces distinct steric and electronic effects compared to its meta- and para-isomers. Researchers should procure this specific isomer when investigating the impact of ortho-substitution on target binding or physicochemical properties. The documented storage requirement of -20°C should be factored into laboratory logistics to ensure compound stability over the course of a research project.

Cost-Effective Manufacturing Process

For chemical process engineers tasked with developing a scalable and economical route to 4-(2-cyanophenyl)benzoic acid, the one-step oxidation method from 4'-methylbiphenyl-2-carbonitrile [2] provides a strong starting point. This route offers a potential advantage over more complex syntheses required for other isomers, positioning this compound as a preferred target for cost-sensitive manufacturing campaigns.

Cold-Chain Logistics Planning

Procurement managers must account for the vendor-specified storage conditions. If the chosen supplier requires storage at -20°C for maximum stability , this necessitates cold-chain shipping and frozen storage upon receipt. This logistical requirement should be weighed against alternatives that offer room-temperature storage , and the decision should be based on the specific long-term stability needs of the project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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